molecular formula C7H6BrNO3 B1290230 2-((2-Bromopyridin-3-yl)oxy)acetic acid CAS No. 118650-04-7

2-((2-Bromopyridin-3-yl)oxy)acetic acid

Cat. No.: B1290230
CAS No.: 118650-04-7
M. Wt: 232.03 g/mol
InChI Key: UEKYGQXOQQMBGC-UHFFFAOYSA-N
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Description

2-((2-Bromopyridin-3-yl)oxy)acetic acid is a chemical compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol It is characterized by the presence of a bromopyridine moiety attached to an acetic acid group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid typically involves the reaction of 2-bromopyridine with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromopyridine acts as a nucleophile, attacking the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromopyridin-3-yl)oxy)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-((2-Bromopyridin-3-yl)oxy)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Bromopyridin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chloropyridin-3-yl)oxy)acetic acid
  • 2-((2-Fluoropyridin-3-yl)oxy)acetic acid
  • 2-((2-Iodopyridin-3-yl)oxy)acetic acid

Uniqueness

2-((2-Bromopyridin-3-yl)oxy)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(2-bromopyridin-3-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-7-5(2-1-3-9-7)12-4-6(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKYGQXOQQMBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600630
Record name [(2-Bromopyridin-3-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118650-04-7
Record name [(2-Bromopyridin-3-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
COC(=O)COc1cccnc1Br
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Synthesis routes and methods II

Procedure details

Methyl [(2-bromo-3-pyridinyl)oxy]acetate (3 g) was stirred with 2N sodium hydroxide (30 ml) in methanol (30 ml) for 2 h. The solution was neutralised to pH 7 by portionwise addition of dowex (50) H+ methanol washed resin pH 7. The resin was filtered off, and the solution was concentrated in vacuo to give the title compound as a white solid (2.8 g), m.p. 172°-174°.
Name
Methyl [(2-bromo-3-pyridinyl)oxy]acetate
Quantity
3 g
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30 mL
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reactant
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30 mL
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solvent
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[Compound]
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H+ methanol
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0 (± 1) mol
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